molecular formula C19H20N4O2S B11976970 N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11976970
M. Wt: 368.5 g/mol
InChI Key: MTAQPZRHHIFALF-RCCKNPSSSA-N
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Description

N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a complex organic compound with the molecular formula C26H26N4O2S . It is known for its unique structure, which includes a benzimidazole ring, a hydroxyphenyl group, and a thioacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide typically involves the condensation of 4-hydroxyacetophenone with 1-methyl-1H-benzimidazole-2-thiol in the presence of hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The hydroxyphenyl group may also play a role in binding to active sites on proteins, while the thioacetohydrazide moiety could interact with sulfur-containing amino acids in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is unique due to its combination of a benzimidazole ring and a thioacetohydrazide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H20N4O2S/c1-3-15(13-8-10-14(24)11-9-13)21-22-18(25)12-26-19-20-16-6-4-5-7-17(16)23(19)2/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b21-15+

InChI Key

MTAQPZRHHIFALF-RCCKNPSSSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)O

Origin of Product

United States

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